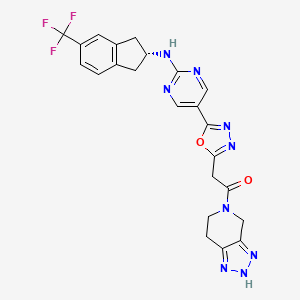

ATX inhibitor 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H20F3N9O2 |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)-2-[5-[2-[[(2R)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-yl]amino]pyrimidin-5-yl]-1,3,4-oxadiazol-2-yl]ethanone |

InChI |

InChI=1S/C23H20F3N9O2/c24-23(25,26)15-2-1-12-6-16(7-13(12)5-15)29-22-27-9-14(10-28-22)21-33-32-19(37-21)8-20(36)35-4-3-17-18(11-35)31-34-30-17/h1-2,5,9-10,16H,3-4,6-8,11H2,(H,27,28,29)(H,30,31,34)/t16-/m1/s1 |

InChI Key |

MLXSHVIPLIJWTO-MRXNPFEDSA-N |

Isomeric SMILES |

C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)N[C@@H]5CC6=C(C5)C=C(C=C6)C(F)(F)F |

Canonical SMILES |

C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)NC5CC6=C(C5)C=C(C=C6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ATX Inhibitor 10

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway involved in a multitude of physiological processes; however, its dysregulation is strongly implicated in the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation.[1][2] Consequently, ATX has emerged as a high-value therapeutic target. This document provides a detailed technical overview of the mechanism of action of a specific autotaxin inhibitor, designated as "ATX inhibitor 10" in foundational research, within the broader context of the development of potent ATX inhibitors.

The ATX-LPA Signaling Axis

The core of this signaling pathway involves the enzymatic conversion of lysophosphatidylcholine (LPC) into LPA by ATX.[3] LPA then acts as an extracellular signaling molecule by binding to and activating at least six specific G-protein coupled receptors (GPCRs), namely LPAR1 through LPAR6.[4] Activation of these receptors initiates a cascade of downstream signaling events that regulate fundamental cellular responses, including proliferation, survival, migration, and differentiation.[3] In pathological states, overexpression of ATX leads to elevated LPA levels, driving disease progression through mechanisms such as fibroblast recruitment and activation in fibrosis, or promoting tumor growth, invasion, and metastasis in cancer.[5][6]

Mechanism of Inhibition

ATX inhibitors function by directly binding to the autotaxin enzyme and blocking its catalytic activity. This prevents the hydrolysis of LPC, thereby reducing the production of LPA.[2] By lowering the concentration of available LPA, these inhibitors effectively attenuate the downstream signaling cascades mediated by LPA receptors. Structural studies have revealed that inhibitors can bind to different sites within the ATX enzyme, including the active site that houses the catalytic zinc ions, a hydrophobic pocket, and an LPA-binding "exit" tunnel.[6] The specific compound, "this compound," was developed as part of a knowledge-based drug design program starting from the known inhibitor PF-8380, aiming to improve potency and pharmacokinetic properties.[2]

Quantitative Data and Profile of this compound

This compound was identified during the optimization of a chemical series that led to the discovery of the potent inhibitor BI-2545.[2] While not the final lead candidate, its profile provided crucial structure-activity relationship data. The compound demonstrated high potency and favorable properties but was flagged for a potential off-target liability.[2]

For comparative purposes, data for the parent compound PF-8380 and the optimized lead candidate BI-2545 are also presented.

| Parameter | This compound | BI-2545 (Optimized Lead) | PF-8380 (Reference) |

| ATX Inhibition (hATX, IC50) | Not explicitly stated, but part of a series with single-digit nM potency | 2.2 nM[7][8] | 2.8 nM[9] |

| Rat Whole Blood Assay (IC50) | "Excellent Potency"[2] | 96 nM[7][8] | 307 nM[2] |

| Human Whole Blood Assay (IC50) | Not Available | 29 nM[7][8] | 101 nM[9] |

| hERG Channel Inhibition (IC50) | 5.2 µM[2] | Devoid of hERG inhibition[2] | Not Available |

| Metabolic Stability (HLM) | Favorable[2] | Stable[10] | Not Available |

| Permeability (Caco-2) | Excellent[2] | High[10] | Not Available |

Data sourced from Kuttruff, C. A., et al. (2017) and related materials.[2][7][8][9][10]

Experimental Protocols and Methodologies

The characterization of this compound and related compounds involves a standardized set of in vitro, ex vivo, and in vivo assays to determine potency, selectivity, pharmacokinetics, and pharmacodynamics.

ATX Enzymatic Activity Assay (In Vitro Potency)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant ATX.

-

Principle: Recombinant human ATX is incubated with the test compound at various concentrations. The natural substrate, lysophosphatidylcholine (e.g., 18:1 LPC), is then added to initiate the reaction.[2]

-

Detection: The reaction is allowed to proceed for a defined period at 37°C before being quenched. The amount of LPA produced is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Alternative Substrate: A fluorogenic substrate like FS-3 can also be used, where ATX-mediated cleavage results in a detectable fluorescent signal.[9]

Whole Blood Assay (Ex Vivo Potency)

This assay measures the inhibitor's potency in a more physiologically relevant matrix, accounting for plasma protein binding.

-

Principle: Freshly drawn human or rat whole blood is incubated with the test compound at various concentrations for a set period (e.g., 2 hours).[9]

-

Procedure: The incubation allows the compound to distribute and bind to plasma components. The endogenous ATX activity is then measured by the rate of LPA formation from endogenous LPC.

-

Analysis: LPA levels are quantified by LC-MS/MS. The IC50 is calculated based on the reduction of LPA levels compared to vehicle-treated blood samples.[9]

In Vivo Pharmacodynamic (Target Engagement) Assay

This assay confirms that the inhibitor can reach its target in a living system and exert its mechanism of action.

-

Principle: The test compound is administered to an animal model (e.g., rat) via a relevant route (e.g., oral gavage).[2][11]

-

Procedure: Blood samples are collected at various time points post-dosing. Plasma is isolated, and the concentrations of various LPA species (e.g., C18:2) are measured by LC-MS/MS.[4][12]

-

Analysis: The reduction in plasma LPA levels over time is correlated with the pharmacokinetic profile of the drug, demonstrating in vivo target engagement. For example, a 10 mg/kg oral dose of BI-2545 in rats resulted in up to a 90% reduction in plasma LPA.[7][11]

hERG Inhibition Assay (Safety)

This assay assesses the risk of cardiac arrhythmia by measuring the compound's effect on the hERG potassium channel.

-

Principle: The potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) channel is evaluated using automated patch-clamp electrophysiology.

-

Procedure: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used. The cells are exposed to increasing concentrations of the test compound, and the hERG current is measured.

-

Analysis: The concentration-dependent inhibition of the hERG current is used to calculate an IC50 value. A low micromolar IC50, as seen with this compound (5.2 µM), can be a liability for drug development.[2]

Therapeutic Rationale and Implications

The primary goal of administering an ATX inhibitor is to reduce pathological concentrations of LPA at the site of disease. By achieving this, the inhibitor can halt or reverse the downstream cellular processes that drive the disease.

-

In Fibrosis: Elevated ATX and LPA levels are found in the lungs of IPF patients.[13] LPA promotes the recruitment, proliferation, and differentiation of fibroblasts into myofibroblasts, which are key drivers of excessive extracellular matrix deposition and tissue scarring. By inhibiting ATX, compounds like this compound are designed to reduce this pro-fibrotic signaling.

-

In Oncology: The ATX-LPA axis is implicated in promoting tumor growth, invasion, angiogenesis, and resistance to therapy in various cancers, including glioblastoma and breast cancer.[6][14] Inhibition of ATX can decrease tumor-associated vascularity, reduce cancer cell migration, and enhance the efficacy of treatments like radiotherapy.[6][14]

-

In Inflammation and Pain: The pathway also plays a role in inflammatory conditions and neuropathic pain.[15][16] ATX inhibitors have been shown to reduce inflammatory hyperalgesia by lowering LPA levels in both plasma and at the site of inflammation.[17]

Conclusion

This compound serves as an important case study in the rational design of targeted therapies. Its mechanism of action is centered on the potent and direct inhibition of the autotaxin enzyme, leading to a significant reduction in the production of the pro-pathogenic signaling lipid LPA. While its hERG liability prevented it from advancing, the quantitative data and pharmacological profile generated from its study were instrumental in the development of superior clinical candidates like ziritaxestat (GLPG1690) and highly selective tool compounds such as BI-2545.[2][5] This body of research underscores the therapeutic potential of the ATX-LPA axis and provides a clear mechanistic framework for the ongoing development of drugs targeting this pathway for fibrotic, oncologic, and inflammatory diseases.

References

- 1. opnme.com [opnme.com]

- 2. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and synthetic optimization of a novel scaffold for hydrophobic tunnel-targeted autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 6. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exosome-associated lysophosphatidic acid signaling contributes to cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hra.nhs.uk [hra.nhs.uk]

- 14. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. selleckchem.com [selleckchem.com]

The Discovery and Synthesis of Autotaxin Inhibitor 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective autotaxin inhibitor, herein referred to as Autotaxin Inhibitor 10. This small molecule, characterized by a novel bicyclic core, has demonstrated significant therapeutic potential in preclinical models of glaucoma. This document details the scientific journey from initial screening to in vivo efficacy, presenting key data, experimental methodologies, and the underlying signaling pathways.

Introduction to Autotaxin and Its Role in Disease

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator. LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, and survival.

Dysregulation of the ATX-LPA signaling axis has been implicated in a range of pathologies, including cancer, inflammation, fibrosis, and neurological disorders. Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy for these conditions.

Discovery of a Novel Bicyclic Autotaxin Inhibitor

A dedicated research program focused on identifying novel ATX inhibitors with improved potency and pharmacokinetic properties led to the discovery of a series of compounds featuring a unique bicyclic structural motif. Through systematic structure-activity relationship (SAR) studies, a lead compound with a remarkable inhibitory potency against human autotaxin was identified. This compound, with an IC50 of 6 nM, is the focus of this guide.

Quantitative Data Summary

The following tables summarize the key quantitative data for Autotaxin Inhibitor 10 and related compounds.

Table 1: In Vitro Potency of Autotaxin Inhibitor 10

| Compound | IC50 (nM) vs. human ATX | Assay Method |

| Autotaxin Inhibitor 10 | 6 | Amplex-Red Assay |

Table 2: Pharmacokinetic Profile of a Representative Bicyclic Autotaxin Inhibitor

| Parameter | Value | Species | Administration |

| Half-life (t1/2) | 3 hours | Rat | Intravenous (1 mg/kg) |

| Plasma AUC | 594 ng/mL*hr | Rat | Intravenous (1 mg/kg) |

| Clearance (CL) | 29 mL/min/kg | Rat | Intravenous (1 mg/kg) |

Note: The pharmacokinetic data presented is for a closely related analog, BIO-32546, as specific data for Autotaxin Inhibitor 10 was not publicly available. This data provides a representative profile for this class of compounds.

Synthesis of Autotaxin Inhibitor 10

While the exact, step-by-step synthesis of the 6 nM lead compound (compound 13 in the primary research) has not been publicly disclosed, a representative synthesis for a key intermediate with the novel bicyclic core has been reported. The following scheme illustrates the synthesis of a closely related analog, providing insight into the chemical methodology.

Representative Synthesis of a Bicyclic Core Intermediate

Synthetic pathway for a bicyclic ATX inhibitor.

Experimental Protocols

In Vitro Autotaxin Inhibition Assay (Amplex-Red Method)

This assay determines the inhibitory activity of compounds against human ATX using a fluorogenic method.[1]

Materials:

-

Human recombinant ATX enzyme

-

Lysophosphatidylcholine (LPC) as the substrate

-

Amplex-Red reagent

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 20 mM CaCl2, 5 mM KCl, 0.01% Triton-X100, pH 8.0

-

384-well assay plates

Procedure:

-

Compound solutions in DMSO are transferred to the 384-well assay plate.

-

6.6 nM of ATX enzyme in assay buffer is added to each well.

-

The plate is incubated for 10 minutes at room temperature.

-

A solution containing choline oxidase (7.3 U/ml) and HRP (14.7 U/ml) is added.

-

The enzymatic reaction is initiated by the addition of LPC.

-

The fluorescence is measured at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

-

The IC50 values are calculated from the dose-response curves.

In Vivo Efficacy in a Rat Model of Experimental Autoimmune Glaucoma (EAG)

This model is used to assess the neuroprotective effects of the autotaxin inhibitor on retinal ganglion cells (RGCs) independent of intraocular pressure.[2]

Animal Model:

-

Lewis rats are immunized with an optic nerve antigen homogenate to induce an autoimmune response against RGCs.

Treatment Protocol:

-

The autotaxin inhibitor is administered orally.

-

Treatment is initiated prior to immunization and continued for the duration of the study.

Efficacy Endpoints:

-

Quantification of RGC loss in the retina using immunohistochemistry for the RGC-specific marker Brn3a.

-

Assessment of optic nerve damage.

Immunohistochemistry for Retinal Ganglion Cell Quantification

Procedure:

-

Rat retinas are dissected and prepared as whole mounts.

-

The retinas are permeabilized and blocked to prevent non-specific antibody binding.

-

Incubation with a primary antibody against Brn3a.

-

Incubation with a fluorescently labeled secondary antibody.

-

Imaging of the stained retinas using fluorescence microscopy.

-

Quantification of Brn3a-positive cells to determine RGC density.

Signaling Pathways and Visualization

The ATX-LPA signaling axis plays a critical role in the pathophysiology of various diseases. The following diagrams illustrate the core signaling pathway and the proposed mechanism of action for Autotaxin Inhibitor 10.

The Autotaxin-LPA signaling pathway.

References

ATX Inhibitors in Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival.[1][2] Notably, this pathway is a key driver in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis, making it a compelling target for therapeutic intervention.[3][4] This guide provides a technical overview of ATX inhibitors for fibrosis research, with a focus on their mechanism of action, experimental evaluation, and therapeutic potential. While specific public data on a compound designated solely as "ATX inhibitor 10" is limited, this document consolidates information from well-characterized ATX inhibitors to provide a comprehensive resource.

Mechanism of Action

ATX inhibitors function by blocking the catalytic activity of ATX, thereby preventing the conversion of lysophosphatidylcholine (LPC) to LPA.[1] This reduction in LPA levels mitigates the downstream signaling cascades that promote fibrosis. LPA exerts its pro-fibrotic effects by binding to a family of G protein-coupled receptors (GPCRs), primarily LPA1-6.[1] Activation of these receptors on various cell types, including fibroblasts and epithelial cells, triggers a cascade of events that contribute to the fibrotic process:

-

Fibroblast Proliferation and Differentiation: LPA stimulates the proliferation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.

-

Epithelial Cell Apoptosis: LPA can induce apoptosis in epithelial cells, contributing to tissue injury and the subsequent fibrotic response.

-

Inflammation: The ATX-LPA axis can promote chronic inflammation, a key component of fibrosis.

By inhibiting ATX, these compounds effectively reduce the concentration of LPA, thereby attenuating these pro-fibrotic cellular responses.

Signaling Pathway

The following diagram illustrates the central role of the ATX-LPA signaling axis in fibrosis and the point of intervention for ATX inhibitors.

Quantitative Data on Representative ATX Inhibitors

The following tables summarize key quantitative data for several well-documented ATX inhibitors used in fibrosis research.

Table 1: In Vitro Potency of Selected ATX Inhibitors

| Compound Name | Target | IC₅₀ (nM) | Assay Conditions | Reference |

| Ziritaxestat (GLPG1690) | Human ATX | 49.3 | Enzyme activity assay | [5] |

| Cudetaxestat (PAT-409) | Human ATX | 2.77 | Enzyme activity assay | [5] |

| MT-5562F | Human ATX | 0.45 | Enzyme activity assay | [5] |

| PF-8380 | Human ATX | 101 | Human whole blood assay | [6] |

| X-165 | Human ATX | <10 | Not specified | [7] |

| ATX-1d | Human ATX | 1800 | Enzyme inhibition assay | [8] |

Table 2: In Vivo Efficacy of Selected ATX Inhibitors in Fibrosis Models

| Compound Name | Animal Model | Dosing Regimen | Key Findings | Reference |

| Ziritaxestat (GLPG1690) | Bleomycin-induced lung fibrosis (mouse) | 30 mg/kg, twice daily | Significant reduction in Ashcroft score and collagen severity | [5] |

| MT-5562F | Bleomycin-induced lung fibrosis (mouse) | 30 & 60 mg/kg, twice daily | Significant reduction in Ashcroft score and collagen severity | [5] |

| X-165 | Bleomycin-induced lung fibrosis (mouse) | 30, 100, 300 mg/kg | Statistically significant reduction in lung hydroxyproline levels | [7] |

| Unnamed Compound | Bleomycin-induced lung fibrosis (mouse) | 30 & 60 mg/kg, oral, 3 weeks | Marked decrease in hydroxyproline levels | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ATX inhibitors. Below are outlines of key experimental protocols.

In Vitro ATX Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ATX enzyme activity.

Materials:

-

Recombinant human ATX (hATX)

-

Fluorescent substrate (e.g., FS-3)

-

Test compound (e.g., ATX inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl₂, MgCl₂, and Triton X-100)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, hATX, and the diluted test compound or DMSO (for control).

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorescent substrate FS-3 to each well.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for FS-3).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the anti-fibrotic efficacy of an ATX inhibitor in a rodent model of pulmonary fibrosis.

Materials:

-

Laboratory animals (e.g., C57BL/6 mice)

-

Bleomycin sulfate

-

Test compound (ATX inhibitor)

-

Vehicle control

-

Anesthesia

-

Equipment for intratracheal instillation

Procedure:

-

Acclimatize animals to laboratory conditions.

-

Anesthetize the mice.

-

Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (or saline for the control group).

-

Administer the ATX inhibitor or vehicle control to the animals daily or as per the desired dosing regimen (e.g., oral gavage), starting at a specified time point post-bleomycin instillation.

-

Monitor the animals for signs of distress and record body weight regularly.

-

At the end of the study period (e.g., 14 or 21 days), euthanize the animals.

-

Harvest the lungs for analysis.

-

Assess the extent of fibrosis through:

-

Histopathology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis using the Ashcroft scoring system.

-

Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.

-

Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic markers (e.g., α-SMA, Col1a1, fibronectin) using qRT-PCR.

-

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ATX inhibitor for fibrosis.

Conclusion

Inhibition of the ATX-LPA signaling axis represents a promising therapeutic strategy for the treatment of fibrotic diseases. A growing body of preclinical and clinical evidence supports the development of ATX inhibitors as a novel class of anti-fibrotic agents.[3] While some clinical trials, such as those for Ziritaxestat, have yielded disappointing results, ongoing research continues to explore the therapeutic potential of targeting this pathway.[3] The successful development of potent and selective ATX inhibitors, guided by rigorous in vitro and in vivo experimental evaluation, holds the potential to address the significant unmet medical need in patients with fibrotic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AB0147 ANTI-FIBROTIC EFFECTS OF MT-5562, A NOVEL POTENT SELECTIVE AUTOTAXIN INHIBITOR, IN PRECLINICAL STUDIES: CLUES TO TREAT SKIN AND LUNG FIBROSIS IN SYSTEMIC SCLEROSIS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]

The Role of Autotaxin Inhibition in Cancer Progression: A Technical Guide on IOA-289 (Cambritaxestat)

Executive Summary: While specific public data on "ATX inhibitor 10" is limited, this technical guide focuses on a well-documented and clinically relevant autotaxin (ATX) inhibitor, IOA-289 (cambritaxestat), to provide an in-depth analysis of the role of ATX inhibition in cancer progression. IOA-289 is a potent, orally available, and selective ATX inhibitor currently under clinical investigation for pancreatic cancer.[1][2] This document details the mechanism of action of the ATX-lysophosphatidic acid (LPA) signaling axis in cancer, the pharmacological profile of IOA-289, and its demonstrated effects on tumor growth, metastasis, and the tumor microenvironment in various preclinical cancer models. Furthermore, this guide provides detailed experimental protocols for key assays used to evaluate ATX inhibitors and visualizes the core signaling pathways modulated by this therapeutic strategy.

Introduction: The Autotaxin-LPA Axis in Cancer Progression

Autotaxin (ATX), a secreted lysophospholipase D encoded by the ENPP2 gene, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA).[3][4] ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, which in turn signals through at least six G protein-coupled receptors (LPAR1-6).[5][6] The ATX-LPA signaling axis is a critical pathway in normal physiological processes, but it is frequently dysregulated in cancer.[3][4]

Elevated levels of ATX and LPA are found in various solid tumors, including breast, pancreatic, liver, colorectal, and ovarian cancers, and often correlate with increased tumor aggressiveness, metastasis, and poor prognosis.[3][7] The pro-tumorigenic effects of the ATX-LPA axis are multifaceted and contribute to several hallmarks of cancer by promoting:

-

Cell Proliferation and Survival: LPA stimulates cancer cell growth and protects against apoptosis.[3][8]

-

Cell Migration and Invasion: LPA enhances the motility and invasive capacity of cancer cells.[8]

-

Angiogenesis: The ATX-LPA axis contributes to the formation of new blood vessels that supply tumors with nutrients.

-

Inflammation and Fibrosis: This pathway fosters a pro-inflammatory and fibrotic tumor microenvironment, which can shield the tumor from immune attack and impede the delivery of therapeutics.[1][2]

-

Therapy Resistance: The ATX-LPA axis has been implicated in resistance to chemotherapy and radiotherapy.[9]

Given its central role in cancer progression, inhibiting ATX presents a promising therapeutic strategy to disrupt these pro-tumorigenic processes.

ATX Inhibitor Profile: IOA-289 (Cambritaxestat)

IOA-289, also known as cambritaxestat, is a potent and selective, orally available small-molecule inhibitor of autotaxin.[1][10] It is currently being evaluated in a Phase 1b clinical trial in combination with standard-of-care chemotherapy for metastatic pancreatic cancer (NCT05586516).[1][11][12] The FDA has granted IOA-289 orphan drug designation for the treatment of pancreatic cancer.[7][13]

Mechanism of Action

IOA-289 is a non-competitive inhibitor of ATX.[1] It has a unique binding mechanism, interacting with both the lysophosphatidylcholine (LPC) binding pocket and the base of the LPA exit channel of the ATX enzyme.[14] This dual interaction effectively blocks the production of LPA. By reducing the levels of LPA in the tumor microenvironment, IOA-289 can counteract the pro-tumorigenic signaling cascades driven by this lipid mediator.

Role of IOA-289 in Cancer Progression Studies

Preclinical studies have demonstrated the anti-cancer efficacy of IOA-289 in various cancer models, highlighting its multi-pronged mechanism of action that targets the tumor, the stroma, and the immune response.[1][15]

Direct Anti-Tumor Effects

IOA-289 has been shown to directly inhibit the growth and proliferation of gastrointestinal cancer cell lines.[3][8][16] This anti-proliferative effect is, at least in part, due to the induction of apoptosis.[3][16]

Modulation of the Tumor Microenvironment

A key aspect of IOA-289's anti-cancer activity is its ability to remodel the tumor microenvironment. By inhibiting ATX, IOA-289 can:

-

Reduce Fibrosis: IOA-289 decreases the deposition of collagen and the expression of fibrotic markers in breast tumors, thereby reducing the physical barrier that can protect cancer cells.[17]

-

Enhance Anti-Tumor Immunity: IOA-289 treatment leads to an increase in the infiltration of CD8+ T cells into tumors.[14][18] It also modulates the levels of various cytokines and chemokines involved in immune cell trafficking and activation.[18]

Inhibition of Metastasis

In preclinical models of breast cancer, IOA-289 has been shown to significantly inhibit tumor metastasis.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of IOA-289.

| Parameter | Value | Cell/System | Reference |

| IC50 (ATX Inhibition) | 36 nM (avg.) | Human Plasma | [14] |

| IC50 (hERG Inhibition) | 5.2 µM | In vitro assay | [19] |

Table 1: In Vitro Potency of IOA-289

| Cancer Model | Treatment | Outcome | Reference |

| 4T1 Orthotopic Breast Cancer | IOA-289 | Statistically significant reduction of tumor outgrowth at day 22.[14] | [14] |

| E0771 Orthotopic Breast Cancer | IOA-289 | Reduced tumor growth and complete tumor eradication in 2 out of 10 mice.[14] Increased infiltration of CD8α+ T-cells in tumors.[18] Decreased plasma concentrations of CXCL10, CCL2, and CXCL9.[18] Decreased tumor concentrations of LIF, TGFβ1, TGFβ2, and prolactin.[18] | [14][18] |

| Gastrointestinal Cancer Cells | IOA-289 (dose-dependent) | Inhibition of cell growth and migration in 2D and 3D in vitro models.[3][8][16] Induction of apoptosis.[3][16] | [3][8][16] |

| Pancreatic Cancer Models | IOA-289 | Reduction of tumor burden in mouse models.[2] | [2] |

Table 2: In Vivo and In Vitro Efficacy of IOA-289 in Cancer Models

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ATX inhibitors like IOA-289.

In Vitro ATX Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ATX inhibitor.

Materials:

-

Recombinant human ATX

-

FS-3 (a fluorogenic ATX substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% Triton X-100)

-

Test inhibitor (e.g., IOA-289) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the diluted inhibitor to triplicate wells. Include wells for a positive control (ATX + substrate, no inhibitor) and a negative control (substrate only, no ATX).

-

Add recombinant human ATX to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FS-3 substrate to all wells.

-

Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Continue to read the fluorescence at regular intervals (e.g., every 2 minutes) for 60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Migration Assay (Boyden Chamber)

Objective: To assess the effect of an ATX inhibitor on cancer cell migration.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pores)

-

Test inhibitor (e.g., IOA-289)

-

Chemoattractant (e.g., LPA or serum)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet or Diff-Quik)

-

Cotton swabs

-

Microscope

Procedure:

-

Culture cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Prepare the lower chamber of the Boyden apparatus with serum-free medium containing the chemoattractant.

-

In the upper chamber, resuspend the starved cells in serum-free medium containing different concentrations of the ATX inhibitor. Add the cell suspension to the upper chamber.

-

Incubate the chamber at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

-

After incubation, remove the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the migration in the presence of the inhibitor to the control.

In Vivo Orthotopic Breast Cancer Model

Objective: To evaluate the effect of an ATX inhibitor on tumor growth and metastasis in a physiologically relevant mouse model.

Materials:

-

Immunocompetent female mice (e.g., BALB/c for 4T1 cells, C57BL/6 for E0771 cells)

-

Breast cancer cells (e.g., 4T1 or E0771)

-

Matrigel

-

Test inhibitor (e.g., IOA-289) formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Harvest breast cancer cells from culture and resuspend them in a mixture of PBS and Matrigel.

-

Anesthetize the mice and inject the cell suspension into the mammary fat pad.

-

Monitor the mice for tumor development. Once tumors are palpable, randomize the mice into treatment and control groups.

-

Administer the ATX inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily or twice daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or analysis of the tumor microenvironment).

-

To assess metastasis, harvest relevant organs (e.g., lungs for 4T1 model) and count the number of metastatic nodules.

Signaling Pathways Modulated by ATX Inhibition

Inhibition of ATX primarily disrupts the ATX-LPA signaling axis. However, this has downstream consequences on several other pathways that are critical for cancer progression, including the NF-κB and TGF-β signaling pathways.

The ATX-LPA Signaling Pathway

The canonical ATX-LPA signaling pathway is the direct target of inhibitors like IOA-289.

References

- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 2. iOnctura Presents Positive Clinical Data At ESMO-IO [globenewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models | springermedizin.de [springermedizin.de]

- 9. mdpi.com [mdpi.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A Study to Assess an ATX Inhibitor (IOA-289) in Patients with Metastatic Pancreatic Cancer [ctv.veeva.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ionctura.com [ionctura.com]

- 16. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Autotaxin Inhibitor IOA-289 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical pathological component of a wide range of neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and amyotrophic lateral sclerosis. The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a key regulator of inflammation and fibrosis, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the preclinical evidence for the use of autotaxin inhibitors, with a focus on the potent and selective inhibitor IOA-289, in models of neurodegenerative disease. While IOA-289 is currently in clinical development primarily for oncology indications, its mechanism of action holds significant promise for mitigating neuroinflammatory processes. This document details the underlying signaling pathways, summarizes key preclinical data from various ATX inhibitors in relevant disease models, provides detailed experimental protocols, and visualizes complex biological and experimental workflows.

Introduction: The Autotaxin-LPA Axis in Neurodegeneration

Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space.[1] LPA is a bioactive signaling phospholipid that exerts its effects through at least six G protein-coupled receptors (LPAR 1-6), modulating a wide array of cellular processes including cell proliferation, migration, and survival.[2] In the central nervous system (CNS), the ATX-LPA axis is implicated in both physiological processes, such as neural development, and pathological conditions.[1]

Emerging evidence strongly suggests that dysregulation of the ATX-LPA signaling pathway is a significant contributor to the pathology of several neurodegenerative diseases.[1] Increased levels of ATX and LPA have been observed in the cerebrospinal fluid and plasma of patients with multiple sclerosis and in animal models of Alzheimer's disease.[3] This upregulation is associated with key pathological features of these diseases, including neuroinflammation, demyelination, and neuronal damage.[1][3] The pro-inflammatory effects of LPA are mediated, in part, by the activation of microglia and astrocytes, leading to the production and release of inflammatory cytokines and chemokines.[4]

Given the central role of the ATX-LPA axis in driving neuroinflammation, inhibition of ATX presents a promising therapeutic strategy for a range of neurodegenerative disorders. By reducing the production of LPA, ATX inhibitors can potentially dampen the inflammatory cascade, protect against neuronal damage, and slow disease progression.

IOA-289: A Potent and Selective Autotaxin Inhibitor

IOA-289 is a novel, potent, and selective small molecule inhibitor of autotaxin.[5] It is currently undergoing clinical evaluation for the treatment of solid tumors, where the ATX-LPA axis is known to promote fibrosis and immune evasion.[5][6] The therapeutic rationale for IOA-289 in oncology is also highly relevant to neurodegenerative diseases, as both involve pathological inflammation and tissue remodeling.

Mechanism of Action

IOA-289 inhibits the enzymatic activity of autotaxin, thereby reducing the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[5] This leads to a decrease in the bioavailability of LPA and subsequent attenuation of signaling through its cognate receptors. Preclinical studies have demonstrated that IOA-289 effectively reduces LPA levels in both plasma and at sites of inflammation.[5]

Preclinical and Clinical Profile

In preclinical models of fibrosis and cancer, IOA-289 has been shown to reduce the expression of inflammatory and fibrotic markers, inhibit tumor growth, and modulate the tumor microenvironment.[5][6] A Phase 1 clinical study in healthy volunteers demonstrated that IOA-289 is safe and well-tolerated, with a dose-dependent reduction in plasma LPA levels.[5][7] The favorable pharmacokinetic and safety profile of IOA-289 supports its further investigation in other indications, including neurodegenerative diseases.

Preclinical Evidence of Autotaxin Inhibitors in Neurodegenerative and Neuroinflammatory Models

While specific data on IOA-289 in neurodegenerative disease models are not yet extensively published, a growing body of evidence from studies using other potent ATX inhibitors, such as PF-8380, demonstrates the therapeutic potential of this drug class in relevant preclinical models.

Amyotrophic Lateral Sclerosis (ALS)

In the SOD1-G93A mouse model of ALS, chronic administration of the ATX inhibitor PF-8380 has been shown to delay motor neuron loss, slow motor deterioration, and extend lifespan.[3] These beneficial effects were associated with a reduction in neuroinflammation and a decrease in the expression of the LPA1 receptor in motor neurons.[3]

Table 1: Effects of ATX Inhibitor PF-8380 in the SOD1-G93A Mouse Model of ALS [3]

| Parameter | Treatment Group | Outcome |

| Motor Neuron Survival | PF-8380 | Increased survival of motor neurons in the spinal cord. |

| Motor Function | PF-8380 | Delayed onset of motor deficits and improved performance on rotarod test. |

| Lifespan | PF-8380 | Significant extension of lifespan compared to vehicle-treated mice. |

| LPA1 Receptor Expression | PF-8380 | Reduced expression of LPA1 receptor in spinal cord motor neurons. |

Neuroinflammation (LPS-Induced Endotoxemia Model)

The systemic administration of lipopolysaccharide (LPS) in mice is a widely used model to study neuroinflammation. In this model, the ATX inhibitor PF-8380 has been shown to cross the blood-brain barrier, reduce brain LPA levels, and significantly attenuate the expression of pro-inflammatory cytokines and microglial activation markers in the brain.[4][8]

Table 2: Effects of ATX Inhibitor PF-8380 in an LPS-Induced Neuroinflammation Mouse Model [4][8]

| Parameter | Treatment Group | Outcome |

| Brain LPA Levels | PF-8380 (30 mg/kg, i.p.) | Significant reduction in LPA concentrations in the brain. |

| Pro-inflammatory Cytokine mRNA (Brain) | PF-8380 (30 mg/kg, i.p.) | Significant attenuation of LPS-induced iNOS, TNFα, IL-1β, IL-6, and CXCL2 mRNA expression. |

| Microglial and Astrocyte Activation Markers (Brain) | PF-8380 (30 mg/kg, i.p.) | Significant reduction in TLR4, Iba1, and GFAP protein expression. |

| Systemic Cytokine Levels | PF-8380 (30 mg/kg, i.p.) | Significant attenuation of LPS-mediated systemic TNFα and IL-6 synthesis. |

Experimental Protocols

In Vivo Model of Amyotrophic Lateral Sclerosis (Adapted from[3])

-

Animal Model: Transgenic mice expressing the human SOD1-G93A mutation.

-

Drug Administration: The autotaxin inhibitor PF-8380 is administered chronically in the drinking water.

-

Behavioral Assessment: Motor function is assessed regularly using a rotarod test. Disease onset is defined as the age at which a mouse can no longer remain on the rotating rod for a predetermined duration.

-

Histological Analysis: At the study endpoint, spinal cords are harvested, sectioned, and stained to quantify motor neuron survival. Immunohistochemistry is performed to assess markers of neuroinflammation and LPA1 receptor expression.

-

Lifespan Analysis: Mice are monitored daily, and the date of death is recorded to determine lifespan.

In Vivo Model of LPS-Induced Neuroinflammation (Adapted from[4][8])

-

Animal Model: C57BL/6J mice.

-

Drug and LPS Administration: Mice are pre-treated with the autotaxin inhibitor PF-8380 (e.g., 30 mg/kg, intraperitoneally) or vehicle, followed by an intraperitoneal injection of LPS (e.g., 5 mg/kg).

-

Tissue Collection: At a specified time point (e.g., 24 hours) after LPS injection, mice are euthanized, and brain tissue and blood are collected.

-

Analysis of Neuroinflammation:

-

qRT-PCR: RNA is extracted from brain tissue to quantify the mRNA expression of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6) and chemokines.

-

Western Blotting: Protein lysates from brain tissue are used to measure the expression of microglial and astrocyte activation markers (e.g., Iba1, GFAP) and other inflammatory proteins (e.g., TLR4, COX2).

-

-

Analysis of LPA Levels: LPA levels in brain tissue and plasma are quantified using mass spectrometry.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: ATX-LPA signaling pathway in neurodegeneration and the inhibitory action of IOA-289.

Caption: General experimental workflow for evaluating an ATX inhibitor in a neurodegenerative disease model.

Conclusion and Future Directions

The autotaxin-LPA signaling axis is a well-validated target for inflammatory and fibrotic diseases. Preclinical evidence from various neuroinflammatory and neurodegenerative disease models strongly suggests that ATX inhibitors hold significant therapeutic potential for these conditions. The potent and selective ATX inhibitor IOA-289, with its favorable safety and pharmacokinetic profile, is a prime candidate for investigation in neurodegenerative diseases.

Future studies should focus on evaluating the efficacy of IOA-289 in established models of Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders. Key areas of investigation should include the ability of IOA-289 to cross the blood-brain barrier, its impact on microglial and astrocytic activation, its potential to protect against neuronal loss and demyelination, and its effects on cognitive and motor function. The data generated from such studies will be crucial for advancing this promising therapeutic strategy towards clinical application for patients with neurodegenerative diseases.

References

- 1. Endothelial Specific Deletion of Autotaxin Improves Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophospholipid receptors in neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting autotaxin impacts disease advance in the SOD1‐G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model [mdpi.com]

- 5. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iOnctura data at AACR demonstrates unique mechanism of action for clinical stage autotaxin inhibitor IOA-289 - M Ventures [m-ventures.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy and Mechanism of Action of Novel Autotaxin Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of potent and selective autotaxin (ATX) inhibitors, with a focus on two promising compounds: PAT-505 and IOA-289. Autotaxin, a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2] Inhibition of the ATX-LPA signaling axis represents a compelling therapeutic strategy for various diseases, including idiopathic pulmonary fibrosis and cancer.[3][4]

Quantitative Analysis of Inhibitory Potency

The in vitro potency of PAT-505 and IOA-289 has been determined through various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of their efficacy in different biological contexts.

| Inhibitor | Assay Type | Substrate/Cell Line | IC50 Value (nM) | Reference |

| PAT-505 | Biochemical ATX Assay | Hep3B cells | 2 | [5] |

| Human Blood ATX Activity | Endogenous | 9.7 | [5] | |

| Mouse Plasma ATX Activity | Endogenous | 62 | [5] | |

| IOA-289 | Human Plasma ATX Activity | LPA18:2 | 36 | [6] |

Core Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided to facilitate reproducibility and further investigation.

Autotaxin Activity Assay (Fluorogenic Method)

This protocol describes the determination of ATX enzymatic activity using a fluorogenic substrate, such as FS-3, which is an LPC analogue conjugated with a fluorophore and a quencher.[7]

Materials:

-

Recombinant human autotaxin

-

Fluorogenic substrate (e.g., FS-3)

-

Assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% Triton X-100, pH 8.0)

-

Test compounds (e.g., PAT-505, IOA-289) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add a defined amount of recombinant human autotaxin to each well of the microplate.

-

Add the test compound dilutions to the respective wells.

-

Incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (Crystal Violet Staining)

This protocol outlines the assessment of the effect of autotaxin inhibitors on the viability and proliferation of cancer cell lines.[8][9]

Materials:

-

Human cancer cell lines (e.g., gastrointestinal tract tumor cell lines)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

Test compounds (e.g., IOA-289) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium (either complete or serum-free) containing various concentrations of the test compound or vehicle control (DMSO).

-

Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).[10]

-

After incubation, wash the cells with PBS.

-

Fix the cells with the fixing solution for 15 minutes at room temperature.

-

Wash the plates with water and allow them to air dry.

-

Stain the cells with the crystal violet solution for 20 minutes at room temperature.

-

Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding the solubilization solution to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details a common method to evaluate the effect of autotaxin inhibitors on cancer cell migration.[8]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Test compounds (e.g., IOA-289) dissolved in DMSO

-

6-well or 12-well cell culture plates

-

Sterile pipette tips or a specialized wound healing tool

-

Microscope with a camera

Procedure:

-

Seed the cells in the culture plates and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.

-

Capture images of the scratch at time zero.

-

Incubate the plates and capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

-

Measure the width of the scratch at different time points for each condition.

-

Calculate the percentage of wound closure or cell migration rate for each treatment group compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating autotaxin inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. atsjournals.org [atsjournals.org]

- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 8. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models | springermedizin.de [springermedizin.de]

- 9. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Review of literature on the therapeutic potential of "ATX inhibitor 10"

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1] It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation.[2][3] Dysregulation of this pathway has been linked to several diseases, such as cancer, fibrosis, and inflammatory conditions.[4][5][6] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy.

This technical guide provides a comprehensive review of the literature on the therapeutic potential of autotaxin inhibitors. While the query specified "ATX inhibitor 10," this designation does not correspond to a universally recognized inhibitor. However, the compound S32826 has been referred to as compound 10 in some seminal publications.[7] Therefore, this review will include data on S32826 while focusing on other extensively studied and clinically relevant ATX inhibitors, namely Ziritaxestat (GLPG1690) and PF-8380, to provide a thorough overview of the field.

Quantitative Data on Key Autotaxin Inhibitors

The following tables summarize the key quantitative data for prominent ATX inhibitors, facilitating a comparative analysis of their potency and pharmacokinetic profiles.

| Inhibitor | Target | IC50 | Ki | Assay Type | Reference |

| S32826 (Compound 10) | Autotaxin | 5.6 nM | - | LPC substrate-based | [7] |

| Autotaxin | 8.8 nM | - | Recombinant autotaxin β | [4] | |

| LPA release from adipocytes | 90 nM | - | Cell-based | [4] | |

| Ziritaxestat (GLPG1690) | Autotaxin | 131 nM | 15 nM | Not Specified | [6] |

| PF-8380 | Autotaxin | 2.8 nM | - | Isolated enzyme assay | [8] |

| Rat Autotaxin | 1.16 nM | - | FS-3 substrate | [8] | |

| Human whole blood | 101 nM | - | Whole blood assay | [8] |

| Inhibitor | Animal Model | Dosing | Key Findings | Reference |

| S32826 (Compound 10) | Rabbit | Topical application (2-10 mM) | Dose- and time-dependent decrease in intraocular pressure. | [1] |

| Rabbit | Single intracameral injection (~2 µM) | Reduced intraocular pressure for over 48 hours. | [1] | |

| Mouse | 10 mg/kg (p.o., i.p., s.c., i.v.) | Poor in vivo stability and/or bioavailability. | [1][5] | |

| Ziritaxestat (GLPG1690) | Mouse (Bleomycin-induced pulmonary fibrosis) | 10 and 30 mg/kg (twice a day) | Significant activity in reducing fibrosis. | [6] |

| Mouse | 3 mg/kg (oral gavage) | Sustainable decrease in plasma LPA levels. | [6] | |

| PF-8380 | Rat (Air pouch model of inflammation) | 30 mg/kg (oral) | >95% reduction of LPA levels in plasma and inflammatory tissue. | [3] |

| Mouse | 1 mg/kg (i.v.), 1-100 mg/kg (oral) | Moderate oral bioavailability (43-83%). | [8] | |

| Mouse (Glioblastoma) | 10 mg/kg with irradiation | Delayed tumor growth and diminished tumor vascularity. | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Autotaxin Enzyme Inhibition Assay (FS-3 Substrate)

This fluorogenic assay is commonly used for high-throughput screening of ATX inhibitors.

Principle: The assay utilizes the fluorogenic ATX substrate FS-3. The cleavage of FS-3 by ATX separates a fluorophore (fluorescein) from a quencher, leading to an increase in fluorescence that is proportional to enzyme activity.[7]

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Buffer C, concentrated).

-

Reconstitute recombinant human ATX enzyme and the FS-3 substrate in appropriate buffers.

-

Prepare a positive control inhibitor (e.g., BrP-LPA).

-

-

Assay Procedure (96-well plate format):

-

In a 96-well plate, add the sample compounds to be tested.

-

Add recombinant ATX to each well containing the test compounds and incubate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[7]

-

Initiate the enzymatic reaction by adding the FS-3 substrate to each well.[7]

-

Measure the fluorescence kinetically over a period of time (e.g., 30 minutes) using a fluorescence plate reader with excitation at 485 nm and emission at 528 nm.[7]

-

-

Data Analysis:

-

The rate of increase in fluorescence is used to determine the ATX activity.

-

The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

A secondary screen is often performed to identify false positives by measuring the fluorescence of the compounds in the absence of the enzyme.[7]

-

Cell Migration Assay (Boyden Chamber)

This assay is used to assess the effect of ATX inhibitors on cell migration, a key process in cancer metastasis and fibrosis.

Principle: The Boyden chamber assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Protocol:

-

Cell Preparation:

-

Culture cells (e.g., A2058 human melanoma cells) to approximately 80% confluency.

-

Starve the cells in serum-free media for 18-24 hours prior to the assay.

-

Harvest and resuspend the cells in serum-free media.

-

-

Assay Setup:

-

Use a microchemotaxis chamber with an upper and lower well separated by a gelatin-coated membrane with pores (e.g., 8 µm).[1]

-

Add the chemoattractant (e.g., ATX) with or without the test inhibitor to the lower chamber.

-

Add the cell suspension to the upper chamber.

-

-

Incubation and Staining:

-

Data Analysis:

-

Mount the stained membrane onto a glass slide and count the number of migrated cells in several high-power fields using a microscope.

-

The inhibitory effect is determined by comparing the number of migrated cells in the presence of the inhibitor to the control.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.

Principle: Intratracheal or systemic administration of the cytotoxic agent bleomycin induces lung injury and inflammation, leading to the development of pulmonary fibrosis that mimics aspects of human idiopathic pulmonary fibrosis (IPF).

Protocol:

-

Animal Model:

-

Use mice (e.g., C57BL/6) of a specific age and weight.

-

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Administer a single dose of bleomycin (e.g., 3 U/kg) via intratracheal instillation. A control group receives saline.

-

-

Treatment:

-

Administer the ATX inhibitor (e.g., orally) at specified doses and frequencies, starting at a defined time point relative to bleomycin administration.

-

-

Assessment of Fibrosis:

-

Sacrifice the animals at a predetermined time point (e.g., day 14 or 21).

-

Harvest the lungs for analysis.

-

Histology: Fix the lung tissue, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition and assess the degree of fibrosis using a scoring system (e.g., Ashcroft score).

-

Collagen Content: Homogenize a portion of the lung tissue and measure the collagen content using a Sircol collagen assay.

-

Gene Expression: Extract RNA from lung tissue and perform qRT-PCR to measure the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I (COL1A1), and fibronectin.

-

Signaling Pathways and Experimental Workflows

ATX-LPA Signaling Pathway

Autotaxin is the primary producer of extracellular LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), LPA receptors 1-6 (LPAR1-6), on the cell surface. This binding activates various downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which in turn regulate fundamental cellular processes.

Caption: The ATX-LPA signaling pathway and the point of intervention by ATX inhibitors.

Experimental Workflow for Screening ATX Inhibitors

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel ATX inhibitors.

Caption: A representative experimental workflow for the identification and preclinical evaluation of ATX inhibitors.

References

- 1. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echelon-inc.com [echelon-inc.com]

- 8. Development of an LC-MS/MS Proposed Candidate Reference Method for the Standardization of Analytical Methods to Measure Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"ATX inhibitor 10" as a tool compound for ATX research

An in-depth analysis of scientific literature reveals that a specific compound uniformly designated as "ATX inhibitor 10" is not consistently defined. The nomenclature for Autotaxin (ATX) inhibitors varies significantly across research groups and pharmaceutical companies, with numerous compounds being assigned the number 10 in different publications. To provide a precise and useful technical guide, clarification is required to identify the exact "this compound" of interest.

Notable compounds referred to as inhibitor "10" in various studies include S32826, a potent lipid-like inhibitor, and other distinct chemical entities identified in separate screening and development programs. Without a specific chemical name, CAS number, or reference publication, a comprehensive guide on a single "this compound" cannot be accurately compiled.

Researchers, scientists, and drug development professionals are encouraged to provide more specific details about the compound they are investigating. This will enable the generation of a targeted and in-depth technical guide covering its chemical properties, mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways, as initially requested.

Once the specific ATX inhibitor is identified, a comprehensive search for relevant data will be conducted to fulfill the core requirements of the request, including:

-

Data Presentation: Summarizing all quantitative data (e.g., IC50, Ki, EC50) into clearly structured tables.

-

Experimental Protocols: Providing detailed methodologies for key experiments.

-

Visualization: Creating diagrams for signaling pathways and experimental workflows using Graphviz.

Awaiting further clarification to proceed with the generation of a detailed technical guide on the specified "this compound."

Investigating the Pharmacodynamics of Autotaxin Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of autotaxin (ATX) inhibitors, using publicly available data on well-characterized potent inhibitors as illustrative examples. Autotaxin is a critical enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2] Inhibition of ATX presents a promising therapeutic strategy for a variety of diseases.[3]

The Autotaxin-LPA Signaling Axis

Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that functions as a lysophospholipase D.[4] Its primary role is to catalyze the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[5][6] LPA then binds to at least six G-protein coupled receptors (LPAR1-6), activating downstream signaling cascades that influence cell proliferation, survival, migration, and cytoskeletal changes.[7] The ATX-LPA signaling axis is a key player in wound healing, cancer progression, and fibrosis.[4]

Quantitative Pharmacodynamics of Representative ATX Inhibitors

The potency of ATX inhibitors is typically assessed through in vitro enzymatic assays and whole-blood assays, followed by in vivo studies measuring the reduction of plasma LPA levels. The data below is compiled for PF-8380, a widely studied tool compound, and other notable inhibitors.

Table 1: In Vitro Potency of Selected Autotaxin Inhibitors

| Compound | Assay Type | IC50 (nM) | Source |

|---|---|---|---|

| PF-8380 | Isolated Enzyme (Human) | 2.8 | [8][9] |

| PF-8380 | Human Whole Blood | 101 | [8][9] |

| PF-8380 | Isolated Enzyme (Rat) | 1.16 | [10] |

| IOA-289 | Isolated Enzyme | Potent (Specific value not disclosed) | |

| GLPG1690 | Isolated Enzyme | Potent (Specific value not disclosed) | [11] |

| Unnamed Compound | Isolated Enzyme (Human) | 6 |[12][13] |

Table 2: In Vivo Pharmacodynamic Effects of Autotaxin Inhibitors

| Compound | Species | Dose | Time Point | Plasma LPA Reduction | Source |

|---|---|---|---|---|---|

| PF-8380 | Rat | 30 mg/kg (oral) | 3 hours | >95% | [8] |

| IOA-289 | Mouse | ~3 mg/kg (oral) | 1 hour | ~50% (ED50) | [14] |

| GLPG1690 | Human | 1000 mg (q.d.) | Steady State (0-24h) | >60% | [11][15] |

| PAT-048 | Mouse | 10 mg/kg | 24 hours | 75% |[16] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating the pharmacodynamics of novel ATX inhibitors. Below are protocols for key experiments.

3.1. In Vitro Autotaxin Activity Assay (Choline-Release Method)

This biochemical assay measures the amount of choline produced as a byproduct of LPC hydrolysis by ATX. The released choline is subsequently oxidized to produce a detectable signal.

-

Principle : ATX cleaves LPC into LPA and choline. Choline oxidase then oxidizes choline, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate like TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) and 4-aminoantipyrine (4-AAP) to generate a colored product, which is measured spectrophotometrically.[17]

-

Protocol Steps :

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂).[17]

-

Add recombinant human ATX enzyme and the test inhibitor at various concentrations to wells of a 96-well plate.

-

Initiate the reaction by adding the substrate, LPC (e.g., 1 mM 1-myristoyl (14:0)-LPC).[18]

-

Incubate the plate at 37°C for a defined period (e.g., 1.5 to 4 hours).[17][19]

-

Prepare a colorimetric detection mix containing choline oxidase, HRP, 4-AAP, and TOOS reagent.[17][19]

-

Add the detection mix to each well to stop the initial reaction and start the color development.

-

Measure the absorbance at 555 nm.[17]

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

3.2. In Vivo Pharmacodynamic Assessment in Rodents

This procedure evaluates the ability of an orally administered ATX inhibitor to reduce circulating LPA levels in plasma.

-

Principle : The inhibitor is administered to animals, and blood samples are collected at various time points. Plasma LPA levels are quantified using a sensitive analytical method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Protocol Steps :

-

Acclimate rodents (e.g., male Lewis rats or CD1 mice) to housing conditions.[14][20]

-

Administer the test inhibitor (e.g., PF-8380 at 30 mg/kg) via oral gavage. A vehicle control group is also required.[8][10]

-

Collect blood samples via cardiac puncture or tail vein bleeding at predetermined time points post-dose (e.g., 0.5, 1, 3, 6, 24 hours).[8][14]

-

Process the blood immediately to obtain plasma, often using EDTA as an anticoagulant and taking care to keep samples cold to prevent ex vivo LPA generation.[19]

-

Extract lipids from the plasma samples.

-

Analyze the concentration of specific LPA species (e.g., LPA 18:2) using a validated LC-MS/MS method.[11]

-

Calculate the percentage reduction in plasma LPA levels at each time point relative to the pre-dose or vehicle control group.

-

Conclusion

The pharmacodynamic investigation of autotaxin inhibitors is a structured process that moves from initial in vitro enzymatic screening to in vivo confirmation of target engagement. Potent inhibitors like PF-8380 and IOA-289 demonstrate a clear dose-dependent reduction of the biomarker LPA in preclinical models and in human subjects.[1][8] This robust pharmacokinetic/pharmacodynamic relationship is a critical dataset for the clinical development of ATX inhibitors as novel therapeutics for fibrotic and inflammatory diseases.[20]

References

- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]

- 3. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. Frontiers | Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor [frontiersin.org]

- 13. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tosoh.co.jp [tosoh.co.jp]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Autotaxin Inhibitor 10 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathophysiological processes, including cell proliferation, survival, migration, and inflammation.[3][4] Dysregulation of this pathway has been linked to the progression of various diseases such as cancer, fibrosis, and chronic inflammatory disorders.[2][5] Consequently, the development of potent and specific autotaxin inhibitors has emerged as a promising therapeutic strategy.[6]